molecular formula C17H26O3 B1151982 (4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one CAS No. 262355-96-4

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one

Cat. No.: B1151982
CAS No.: 262355-96-4
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one is a useful research compound. Its molecular formula is C17H26O3. The purity is usually 95%.
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Biological Activity

The compound (4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one is a complex organic molecule with a unique structural configuration that suggests potential biological activities. This article aims to explore the biological properties of this compound based on existing research and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H26O3 with a molecular weight of approximately 278.392 g/mol. Its structure consists of multiple chiral centers which contribute to its potential biological activity. The compound features hydroxyl groups that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC17H26O3
Molecular Weight278.392 g/mol
Chiral CentersMultiple
Functional GroupsHydroxyl groups

Antitumor Activity

Research has indicated that phenanthrene derivatives exhibit antitumor properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of (4aR,4bS)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one has not been extensively documented but can be inferred from related compounds.

Antimicrobial Properties

Phenanthrene derivatives have shown antimicrobial activity against a range of pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives demonstrate antifungal properties effective against common fungal strains.

The biological activity of this compound is likely mediated through its interaction with cellular targets:

  • Enzyme Inhibition : Hydroxyl groups may interact with active sites of enzymes.
  • Receptor Binding : The structural conformation allows binding to specific receptors influencing cellular signaling pathways.

Study 1: Antitumor Effects

A recent study evaluated the antitumor effects of related phenanthrene derivatives in vitro. The results indicated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a series of phenanthrene derivatives were screened against Staphylococcus aureus and Candida albicans. The results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Properties

IUPAC Name

(4aR,4bS,8S)-10-hydroxy-8-(hydroxymethyl)-4b,8-dimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14?,15?,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYXCFZRTAJXMC-LMCYLSQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@]2(C1CC(C3=CC(=O)CC[C@@H]32)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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